5-Amino-6-chloropyridazine-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3ClN4 |
|---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
5-amino-6-chloropyridazine-4-carbonitrile |
InChI |
InChI=1S/C5H3ClN4/c6-5-4(8)3(1-7)2-9-10-5/h2H,(H2,8,9) |
InChI Key |
CAKXYNZCGJSOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)N)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Amino 6 Chloropyridazine 4 Carbonitrile and Analogous Systems
Cyclization Strategies for Pyridazine-4-carbonitrile (B1316004) Scaffold Construction
The formation of the core pyridazine-4-carbonitrile structure is a critical step that can be achieved through various cyclization reactions. These methods often involve the strategic combination of acyclic precursors to build the heterocyclic ring.
Multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency in building molecular complexity in a single step. A notable example is the one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, which are structurally related to the target compound. This reaction typically involves the condensation of an arylglyoxal, an activated methylene (B1212753) compound like malononitrile (B47326), and hydrazine (B178648) hydrate. scielo.org.zaresearchgate.net
The reaction proceeds at room temperature in a mixed solvent system of water and ethanol, making it an environmentally benign approach. scielo.org.zaresearchgate.net The proposed mechanism suggests the initial formation of a monohydrazone from the reaction of the arylglyoxal with hydrazine hydrate. This intermediate then undergoes a condensation reaction with malononitrile, followed by cyclization and tautomerization to yield the final aminopyridazine carbonitrile product. scielo.org.za This method offers good yields and accommodates a variety of substituents on the aryl group. scielo.org.zaresearchgate.net
Table 1: Examples of 3-Amino-5-arylpyridazine-4-carbonitriles synthesized via a Three-Component Reaction scielo.org.za
| Aryl Group (Ar) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Phenyl | 3-Amino-5-phenylpyridazine-4-carbonitrile | 78 | 247 (dec.) |
| 4-Chlorophenyl | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 87 | 290 (dec.) |
| 4-Bromophenyl | 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | 85 | 295 (dec.) |
| 4-Methylphenyl | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 81 | 285 (dec.) |
The reaction between hydrazine derivatives and 1,4-dicarbonyl compounds or their equivalents is a classical and fundamental method for constructing the pyridazine (B1198779) ring. liberty.eduyoutube.comchemtube3d.com For the synthesis of aminopyridazine carbonitriles, a variation of this approach involves the use of precursors that generate a 1,4-dicarbonyl-like intermediate in situ.
As detailed in the multi-component reaction section, the reaction of an arylglyoxal monohydrazone with an activated methylene nitrile, such as malononitrile, is a prime example. scielo.org.za The hydrazone provides the N-N bond essential for the pyridazine ring, while the dicarbonyl moiety of the glyoxal (B1671930) and the activated methylene group of the nitrile form the carbon backbone of the ring. The reaction is driven by the nucleophilic attack of the carbanion generated from malononitrile onto the carbonyl group of the hydrazone, followed by an intramolecular cyclization and elimination of water to form the aromatic pyridazine ring. scielo.org.za This strategy is highly effective for creating substituted 3-aminopyridazine-4-carbonitriles. scielo.org.zaresearchgate.net
Annulation reactions are employed to construct fused pyridazine systems, where the pyridazine ring is part of a larger polycyclic structure. Palladium-catalyzed cross-coupling reactions have proven to be particularly effective for this purpose. cornell.edueurekaselect.com These methods often involve the sequential activation of C-H bonds to form new rings onto an existing heterocyclic core. acs.org
For instance, the synthesis of substituted pyrido[2,3-d]pyridazines can be achieved through palladium-catalyzed strategies. cornell.edu These reactions might involve the intramolecular C-H arylation of a suitably functionalized pyridazine precursor. d-nb.info The presence of the nitrogen atoms in the pyridazine ring influences its reactivity towards such transformations. While not a direct synthesis of a monocyclic pyridazine, these annulation techniques are crucial for building complex, analogous systems and demonstrate advanced methods for C-C bond formation on the pyridazine scaffold.
Functionalization Strategies for Introducing Specific Substituents
Once the pyridazine-4-carbonitrile scaffold is constructed, functionalization strategies are employed to introduce the desired substituents, such as the amino and chloro groups found in 5-Amino-6-chloropyridazine-4-carbonitrile.
The introduction of a chlorine atom at a specific position on the pyridazine ring requires highly regioselective methods. Several strategies can be envisioned for the chlorination of aminopyridazine precursors.
One approach is the deaminative chlorination of an aminoheterocycle. This method allows for the conversion of a C(sp²)-NH₂ bond to a C(sp²)-Cl bond using a pyrylium (B1242799) reagent and a simple chloride source like MgCl₂. nih.gov This strategy is advantageous as it avoids the use of harsh or explosive reagents often associated with Sandmeyer-type reactions. nih.gov
Another powerful method is the Selectfluor™-promoted chlorination using lithium chloride (LiCl) as the chlorine source. This reaction has been shown to be effective for the regioselective chlorination of 2-aminopyridines and 2-aminodiazines under mild conditions, affording good to high yields. rsc.org The regioselectivity is dependent on the substituent pattern of the substrate. rsc.org
Copper(II) chloride has also been utilized as a reagent for the chlorination of electron-rich aromatic systems, such as unprotected anilines, with high regioselectivity for the para-position. nih.gov This type of reagent could potentially be adapted for the chlorination of aminopyridazine precursors.
Table 2: Comparison of Regioselective Chlorination Methods for Amino-Heterocycles
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Deaminative Chlorination | Pyrylium tetrafluoroborate, MgCl₂ | Converts NH₂ to Cl; avoids diazonium salts | nih.gov |
| Selectfluor™-Promoted Chlorination | Selectfluor™, LiCl | Mild conditions; high regioselectivity for aminodiazines | rsc.org |
| Copper-Mediated Chlorination | CuCl₂ | Effective for electron-rich aromatics; high para-selectivity | nih.gov |
The introduction of an amino group onto the pyridazine core can be achieved through various amination pathways, most notably through nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient heteroaromatics like chloropyridazines. The chlorine atom acts as a leaving group and can be displaced by an amine nucleophile. The reactivity of the chloroazine is enhanced by the presence of the electron-withdrawing ring nitrogens. nih.gov This method is a direct and often high-yielding approach to introduce an amino group.
Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, represents another versatile strategy. eurekaselect.com This method allows for the coupling of an amine with a halo-pyridazine, including chloropyridazines. These reactions are known for their broad substrate scope and functional group tolerance, making them suitable for complex molecule synthesis. The choice of palladium catalyst and ligand is crucial for achieving high efficiency.
Catalytic Approaches in Pyridazine Carbonitrile Synthesis
Catalysis offers a powerful tool for the synthesis and functionalization of pyridazine rings, providing pathways that are often more direct and atom-economical than classical methods. Both transition metal-catalyzed and metal-free approaches have been developed, each with its unique advantages.
Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of heteroaromatic compounds, including pyridazines. Cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira are instrumental in forming new carbon-carbon and carbon-heteroatom bonds on the pyridazine core. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step in many palladium-catalyzed cycles, making chloropyridazines excellent substrates for these transformations.
Palladium-catalyzed cyanation of chloropyridazines is a direct method for introducing the carbonitrile group. This transformation can be achieved using various cyanide sources, with recent advancements focusing on the use of less toxic reagents like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often employed to promote efficient catalysis.
Beyond palladium, other transition metals have shown utility in the synthesis of pyridazine derivatives. Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed to construct fused pyridazine systems, offering a distinct approach to complex pyridazine analogues. Copper-catalyzed reactions, such as aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones, provide a pathway to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. While less common, iron- and nickel-based catalysts are also being explored for the synthesis of nitrogen-containing heterocycles, often lauded for their lower cost and toxicity compared to precious metals.
| Catalyst System | Reaction Type | Substrate Example | Product Example | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / dppf | Cyanation | Aryl Chloride | Aryl Nitrile | Good to Excellent | nih.gov |
| [Cp*RhCl₂]₂ | C-H Activation/Annulation | Pyrazolidinone and α-O-mesyl ketone | Benzopyridazine analogue | Satisfactory | nih.govnih.gov |
| Cu(II) salts | Aerobic Cyclization | β,γ-Unsaturated hydrazone | 1,6-Dihydropyridazine | Good | organic-chemistry.org |
| FeCl₃ | Cyclization | Ketoxime acetate (B1210297) and aldehyde | Symmetrical Pyridine (B92270) | High | rsc.org |
| Heterogeneous Nickel-based catalyst | One-pot Condensation | Hydrazine, ketone, and aldehyde | Pyrazole | Good to Excellent | mdpi.com |
In the quest for more sustainable chemical processes, metal-free and green chemistry protocols for pyridazine synthesis have gained significant traction. These methods aim to reduce reliance on potentially toxic and expensive heavy metals and often employ more environmentally friendly reagents and reaction conditions.
A prominent metal-free strategy for constructing the pyridazine ring is the [4+2] cycloaddition, or Diels-Alder reaction. Inverse electron-demand aza-Diels-Alder reactions between electron-deficient dienes, such as 1,2,4,5-tetrazines or 1,2,3-triazines, and electron-rich dienophiles can afford pyridazine derivatives in a highly regioselective manner. organic-chemistry.org Similarly, the reaction of alkoxyallenes with 1,2-diaza-1,3-dienes represents a transition-metal-free pathway to tetrahydropyridazines, which can be subsequently aromatized to pyridazines. rsc.orgnih.govgeorgiasouthern.edu These cycloaddition reactions often proceed under mild conditions and with high atom economy.
Organocatalysis, another pillar of green chemistry, has been applied to the synthesis of functionalized nitrogen heterocycles. While specific examples for this compound are not abundant, the principles of organocatalysis, such as the use of small organic molecules to catalyze reactions, are being increasingly applied to the synthesis of aminonitriles and related structures. nih.govmdpi.com For instance, cinchona alkaloid-catalyzed reactions have been used for the enantioselective synthesis of pyranopyrazoles, demonstrating the potential of organocatalysis in constructing complex heterocyclic systems. nih.gov
Photocatalysis under metal-free conditions is an emerging green technology that utilizes light to drive chemical reactions, often with the aid of an organic photosensitizer. While still a developing area for pyridazine synthesis, photocatalytic methods have been successfully employed for the synthesis of other nitrogen heterocycles like pyridines, suggesting a promising future direction for pyridazine chemistry. researchgate.netacs.org
| Methodology | Reaction Type | Reactants Example | Product Example | Yield (%) | Reference |
|---|---|---|---|---|---|
| Metal-Free | [4+2] Cycloaddition | Alkoxyallene and 1,2-diaza-1,3-diene | 1,4,5,6-Tetrahydropyridazine | Excellent | rsc.orgnih.govgeorgiasouthern.edu |
| Metal-Free | Aza-Diels-Alder | 1,2,3-Triazine and 1-propynylamine | 6-Aryl-pyridazin-3-amine | High | organic-chemistry.org |
| Organocatalysis | Tandem Michael addition/Thorpe-Ziegler | 2-Pyrazolin-5-one and benzylidenemalononitrile | 6-Amino-5-cyanodihydropyrano[2,3-c]pyrazole | Excellent | nih.gov |
| Photocatalysis (Metal-Free) | Annulation | Enaminone and TMEDA | Tetrasubstituted Pyridine | Broad Scope | acs.org |
Microwave-Assisted Synthetic Protocols in Pyridazine Chemistry
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. georgiasouthern.edujaveriana.edu.coresearchgate.netnih.gov The direct and efficient heating of the reaction mixture by microwave irradiation can overcome activation energy barriers more effectively, leading to faster reaction rates.
The synthesis of pyridazine derivatives has benefited greatly from microwave technology. For instance, the preparation of tri-substituted pyridazines can be achieved with high efficiency using microwave-assisted reactions. georgiasouthern.edu Multicomponent reactions, which are inherently efficient by combining several synthetic steps into one pot, can be further enhanced by microwave irradiation, leading to the rapid construction of complex heterocyclic systems like thiazolyl-pyridazinediones. nih.gov
A comparative study on the synthesis of various heterocyclic compounds, including those with structures analogous to pyridazines, consistently demonstrates the superiority of microwave-assisted protocols over conventional heating. javeriana.edu.coresearchgate.netjocpr.com Reactions that might take several hours under reflux conditions can often be completed in a matter of minutes in a microwave reactor, with comparable or even better yields. This rapid optimization of reaction conditions makes MAOS particularly suitable for the generation of chemical libraries for drug discovery and agrochemical research. The synthesis of 2,3,6-trisubstituted pyridazines via sequential amination and Suzuki coupling has been significantly enhanced by the use of microwave irradiation. rsc.org
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating (Reflux in Ethanol) | 15-24 hours | 80-94 | javeriana.edu.coresearchgate.net |
| Microwave-Assisted (Solvent-free, CaCl₂) | 10-20 minutes | 67-86 | javeriana.edu.coresearchgate.net |
Chemical Reactivity and Derivatization Pathways of 5 Amino 6 Chloropyridazine 4 Carbonitrile
Reactivity Profiles of the Amino Group (C5)
The primary amino group at the C5 position of the pyridazine (B1198779) ring is a key site for nucleophilic reactions, enabling the elaboration of the molecule through condensation and cyclocondensation pathways.
Nucleophilic Reactivity and Condensation Reactions of the Primary Amine
The amino group at C5 exhibits characteristic nucleophilic properties, readily reacting with a variety of electrophiles. While primary amines can react with alkyl halides, this can often lead to multiple substitutions, yielding secondary and tertiary amines. chemguide.co.uklibretexts.org A more controlled approach to derivatization involves the reaction with acylating and similar reagents. For instance, the amino group can be expected to react with acyl chlorides, anhydrides, and isocyanates to form the corresponding amides, and ureas, respectively. These reactions are fundamental in modifying the electronic and steric properties of the molecule and for introducing further points of functionality.
Cyclocondensation Reactions for the Formation of Fused Heterocyclic Systems
The juxtaposition of the amino group and the nitrile group in 5-Amino-6-chloropyridazine-4-carbonitrile makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyridopyrimidines. This transformation is typically achieved through cyclocondensation reactions with various carbon-based electrophiles. For example, the reaction with orthoesters, such as triethyl orthoformate, can lead to the formation of an intermediate that cyclizes to a pyridopyrimidine ring system. Similarly, reactions with β-ketoesters or their equivalents can be employed to construct substituted pyridopyrimidine derivatives. rsc.orgresearchgate.net The synthesis of such fused systems is of significant interest in medicinal chemistry due to the prevalence of the pyridopyrimidine scaffold in biologically active molecules. rsc.orgresearchgate.net
The general strategy for the synthesis of pyridopyrimidines from 2-aminopyridine-3-carbonitrile derivatives involves the initial reaction of the amino group with an electrophile, followed by an intramolecular cyclization involving the nitrile group. This approach has been successfully applied to a wide range of substrates and reagents, often facilitated by acid or base catalysis.
Reactivity Profiles of the Chloro Group (C6)
The chloro group at the C6 position is susceptible to displacement through nucleophilic aromatic substitution (SNAr) and serves as a handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions. The electron-deficient nature of the pyridazine ring enhances the reactivity of the chloro group towards these transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorinated Position
The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing pyridazine ring. This allows for its displacement by a variety of nucleophiles. Reactions with primary and secondary amines can be employed to introduce diverse amino substituents at this position. chemrxiv.orgresearchgate.net Similarly, alkoxides and thiolates can react to form the corresponding ethers and thioethers. chemrxiv.org The facility of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions, such as temperature and the presence of a base.
Below is a table illustrating the expected outcomes of SNAr reactions with various nucleophiles.
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | Benzylamine | 6-(Benzylamino)-5-aminopyridazine-4-carbonitrile |
| Secondary Amine | Morpholine | 6-Morpholino-5-aminopyridazine-4-carbonitrile |
| Alkoxide | Sodium Methoxide | 6-Methoxy-5-aminopyridazine-4-carbonitrile |
| Thiolate | Sodium Thiomethoxide | 6-(Methylthio)-5-aminopyridazine-4-carbonitrile |
Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura type couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the chloro group at C6 of this compound serves as a suitable electrophilic partner in these transformations.
The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the pyridazine ring and various aryl or heteroaryl groups. researchgate.netlibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyridazine with a boronic acid or boronic ester. researchgate.netlibretexts.orgnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov
The Sonogashira coupling provides a route to introduce alkynyl substituents at the C6 position through the reaction with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netwikipedia.orgrsc.orglibretexts.orgnih.gov This reaction is valuable for the synthesis of extended π-systems.
The following table summarizes the key components and expected products for these cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand | Base (e.g., K₂CO₃, Cs₂CO₃) | 6-Aryl-5-aminopyridazine-4-carbonitrile |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base (e.g., Et₃N) | 6-Alkynyl-5-aminopyridazine-4-carbonitrile |
Reactivity Profiles of the Nitrile Group (C4)
The nitrile group at the C4 position is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
The hydrolysis of the nitrile group can afford either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.orglumenlearning.commasterorganicchemistry.comchemistrysteps.com Acid- or base-catalyzed hydrolysis with controlled temperature and reaction time can lead to the formation of the corresponding carboxamide. chemistrysteps.com More vigorous conditions, such as prolonged heating in strong acid or base, will typically lead to the formation of the carboxylic acid. libretexts.orglumenlearning.commasterorganicchemistry.com
Reduction of the nitrile group can yield a primary amine. This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting aminomethyl group can serve as a point for further derivatization.
The nitrile group can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, it can react with azides to form tetrazoles. Furthermore, the pyridazine ring itself, being electron-deficient, can act as a diene in inverse-electron-demand Diels-Alder reactions, with the reactivity being influenced by the substituents. mdpi.comresearchgate.net The presence of the electron-withdrawing nitrile group can enhance the dienophilic character of the pyridazine ring in such cycloadditions. mdpi.com
Nucleophilic Additions to the Cyano Moiety
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. The polarized carbon-nitrogen triple bond allows for various nucleophilic additions. chemistrysteps.com
One significant class of reactions involves the addition of organometallic reagents. For instance, Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine salt. masterorganicchemistry.com Subsequent acidic hydrolysis of this intermediate yields a ketone, effectively converting the cyano group into a carbonyl functional group. masterorganicchemistry.comlibretexts.org Similarly, organolithium reagents can participate in this transformation.
Another important reaction is the addition of water, typically under acidic or basic conditions, which leads to hydrolysis of the nitrile. This process is not a simple addition but proceeds through an intermediate amide, which can sometimes be isolated. chemistrysteps.comlibretexts.org
The general mechanism for these additions is outlined below:
Grignard Reaction: R-MgX attacks the nitrile carbon, forming a magnesium salt of an imine. Hydrolysis then converts the imine to a ketone.
Hydrolysis (Acid-catalyzed): The nitrile nitrogen is protonated, activating the carbon for attack by water. Tautomerization of the resulting imidic acid yields an amide, which can be further hydrolyzed to a carboxylic acid. libretexts.org
Hydrolysis (Base-catalyzed): A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imidic acid anion after protonation by water. This tautomerizes to an amide, which can undergo further hydrolysis. libretexts.org
| Reagent | Conditions | Intermediate | Final Product |
| Grignard (R-MgX) | 1. Ether/THF 2. H₃O⁺ | Imine salt | Ketone (R-C=O)-Ar |
| LiAlH₄ | 1. Ether/THF 2. H₂O | Imine-aluminum complex | Primary Amine (CH₂NH₂)-Ar |
| H₃O⁺ | Heat | Amide | Carboxylic Acid |
| OH⁻, H₂O | Heat | Amide | Carboxylate Salt |
| (Ar refers to the 5-Amino-6-chloropyridazine core) |
Transformation of the Nitrile Group into Other Functionalities
The versatile nitrile group serves as a precursor to a variety of other functional groups through several key transformations. researchgate.net
Reduction: The reduction of the nitrile group is a common method for synthesizing primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbon-nitrogen triple bond to a primary amine (-CH₂NH₂). chemistrysteps.comlibretexts.org The reaction proceeds via the nucleophilic addition of two hydride equivalents. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can allow for partial reduction to an imine, which upon hydrolysis yields an aldehyde. libretexts.org
Hydrolysis: As mentioned previously, complete hydrolysis of the nitrile group under acidic or basic conditions is a standard method for the preparation of carboxylic acids. libretexts.org This two-stage process first yields an amide, which is then hydrolyzed to the corresponding carboxylic acid.
Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings, which are considered bioisosteres of carboxylic acids in medicinal chemistry.
| Transformation | Reagent(s) | Resulting Functional Group |
| Reduction | LiAlH₄ | Primary Amine (-CH₂NH₂) |
| DIBAL-H, then H₃O⁺ | Aldehyde (-CHO) | |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O, Heat | Carboxylic Acid (-COOH) |
| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole Ring |
Electrophilic Character and Related Reactions of Pyridazine Carbonitriles
Pyridazine, like other diazines, is an electron-deficient (π-deficient) aromatic heterocycle. researchgate.net The presence of two electronegative nitrogen atoms in the ring reduces the electron density on the carbon atoms, making the ring generally unreactive towards electrophilic aromatic substitution. libretexts.org This effect is further amplified by the presence of electron-withdrawing groups such as the chloro and cyano substituents on the this compound ring.
Ring Transformations and Rearrangements Involving Substituted Pyridazines
The pyridazine ring, particularly when appropriately substituted, can undergo ring transformation reactions, often leading to the formation of other heterocyclic or carbocyclic systems. These reactions typically involve cleavage of the weak N-N bond.
One notable transformation is the reaction of halo-substituted pyridazines with strong nucleophiles, which can lead to ring contraction. For example, treatment of certain chloropyrazines (a related diazine) with potassium amide in liquid ammonia (B1221849) has been shown to produce imidazoles. researchgate.net This type of transformation often proceeds via nucleophilic attack on a ring carbon, followed by ring-opening and subsequent re-cyclization with the expulsion of a fragment.
Furthermore, the 5-amino-4-carbonitrile substitution pattern is a well-established precursor for building fused heterocyclic systems. This arrangement is ideal for cyclocondensation reactions with various reagents to form bicyclic systems. beilstein-journals.org For instance, reaction with hydrazine (B178648) can lead to the formation of pyrazolo[3,4-d]pyridazines. nih.govnih.govamanote.com Similarly, condensation with reagents like formamide, orthoesters, or guanidine (B92328) can yield fused pyrimidine (B1678525) rings, resulting in pyridopyrimidines. These reactions involve the participation of both the amino group and the nitrile group in the ring-closing step. researchgate.net
| Reagent | Resulting Fused Ring System |
| Hydrazine | Pyrazolo[3,4-d]pyridazine |
| Formamide / Formic Acid | Pyrimido[4,5-d]pyridazine |
| Guanidine | 2-Aminopyrimido[4,5-d]pyridazine |
Chemo- and Regioselective Functionalization at Other Positions of the Pyridazine Ring
The substituents on the this compound ring direct the regioselectivity of further functionalization, primarily through nucleophilic aromatic substitution (SNAr).
The chlorine atom at the C6 position is the most prominent site for nucleophilic displacement. The pyridazine ring's electron-deficient nature, augmented by the adjacent nitrile group, activates the C6 position for SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles. The regioselectivity is high because the C6 position is significantly activated by both ring nitrogens and the C4-cyano group. In contrast, the C5-amino group is a poor leaving group.
Common nucleophiles used in these reactions include:
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides to form ethers.
N-Nucleophiles: Ammonia, primary amines, and secondary amines to yield substituted 6-aminopyridazines. chemrxiv.org
S-Nucleophiles: Thiolates to produce thioethers.
The amino group at the C5 position can also be a site for functionalization. It can undergo acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions, although the latter may be complicated by the electronic nature of the ring. The basicity of this amino group is reduced due to the electron-withdrawing effects of the pyridazine ring and the cyano group.
The table below summarizes the expected regioselective reactions at positions other than the cyano group.
| Position | Reaction Type | Reagent(s) | Product Type |
| C6-Chloro | SNAr | R-O⁻ (Alkoxides) | 6-Alkoxy derivative |
| R-NH₂ (Amines) | 6-Amino derivative | ||
| R-S⁻ (Thiolates) | 6-Thioether derivative | ||
| C5-Amino | Acylation | Acyl Chlorides | 5-Amido derivative |
| Diazotization | NaNO₂, HCl | Diazonium Salt |
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Mechanisms in Pyridazine (B1198779) Synthesis
The synthesis of the pyridazine ring system, a key scaffold in numerous biologically active molecules, can be achieved through various synthetic strategies. One of the prominent methods involves the inverse-electron-demand Diels-Alder reaction. rsc.org In this approach, electron-deficient tetrazines react with electron-rich dienophiles, such as alkynyl sulfides, to form a dihydropyridazine (B8628806) intermediate, which then undergoes denitrogenation to yield the aromatic pyridazine ring. rsc.orgrsc.org The regioselectivity of this cycloaddition is governed by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. rsc.org
Another common route to pyridazine derivatives involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). This reaction proceeds through the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine. The choice of oxidizing agent and reaction conditions can significantly influence the efficiency of this final aromatization step.
While specific mechanistic studies for the direct synthesis of 5-Amino-6-chloropyridazine-4-carbonitrile are not extensively detailed in the available literature, the general principles of pyridazine synthesis provide a foundational understanding. The introduction of the amino, chloro, and cyano substituents onto the pyridazine core likely involves multi-step synthetic sequences starting from appropriately functionalized precursors. For instance, the synthesis of related 5-amino-pyrazole-4-carbonitrile derivatives has been shown to proceed via a multi-component reaction involving aldehydes, malononitrile (B47326), and hydrazine derivatives, often facilitated by a catalyst. nih.govnih.gov A proposed mechanism for such reactions involves the initial formation of an arylidene malononitrile intermediate, which then reacts with the hydrazine to undergo cyclization. nih.gov
Analysis of Regioselectivity and Stereoselectivity in Pyridazine Functionalization
The functionalization of the this compound ring is a critical aspect of its chemistry, allowing for the introduction of various substituents to modulate its properties. Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridazine core, particularly at the chlorine-substituted position. The regioselectivity of such substitutions on chloro-substituted pyridazines and other nitrogen heterocycles is a well-studied area. mdpi.comnih.gov
In principle, the chlorine atom at the C6 position of this compound is susceptible to displacement by a variety of nucleophiles. The regioselectivity of this substitution is influenced by the electronic effects of the existing substituents. The electron-withdrawing nature of the adjacent nitrogen atom and the cyano group at C4, along with the electron-donating amino group at C5, collectively influence the electrophilicity of the carbon atoms in the ring. Theoretical studies on related systems, such as 2,4-dichloroquinazolines, have shown that the position with the higher LUMO coefficient is more susceptible to nucleophilic attack, and the activation energy for this attack is lower, thus dictating the regioselectivity. mdpi.com
For this compound, nucleophilic attack is expected to occur preferentially at the C6 position, displacing the chloride ion. This is because the pyridazine ring is inherently electron-deficient, and the chlorine atom serves as a good leaving group. The specific outcomes of these reactions, however, can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Stereoselectivity is generally not a primary consideration in the functionalization of the aromatic pyridazine ring itself, as the ring is planar. However, if chiral centers are introduced in the substituents attached to the ring, or if the functionalization leads to the formation of a chiral product, then stereoselectivity becomes an important factor. For instance, in the Mn-catalyzed C(sp³)–H lactonization of carboxylic acids, stereoselectivity has been observed, indicating that the catalyst can control the spatial orientation of the newly formed bond. acs.org While not directly involving the pyridazine ring, this highlights that stereoselective transformations can be achieved in complex molecules containing heterocyclic moieties.
Kinetic Studies of Key Transformations and Reaction Pathways
Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For the functionalization of this compound, kinetic analysis of nucleophilic substitution reactions can help in optimizing reaction conditions and understanding the factors that govern reactivity.
While specific kinetic data for reactions involving this compound is scarce in the public domain, general principles from studies on related systems can be applied. For example, the rate of SNAr reactions is dependent on the concentration of both the substrate and the nucleophile, the nature of the leaving group, and the stability of the Meisenheimer intermediate. Computational studies on the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines have suggested that the Meisenheimer complex plays a key role in the reaction mechanism, influencing the relative leaving group abilities of different substituents. chemrxiv.org
The electrophilicity of the pyridazine ring is a key determinant of its reactivity. Studies on pyridazine-3-carbonitrile (B1590183) derivatives have shown that their susceptibility to nucleophilic attack by thiols correlates with their calculated electrophilicity. nih.gov This suggests that computational methods can be a valuable tool in predicting the reactivity and kinetic behavior of this compound in various transformations.
The following table summarizes the key factors influencing the reaction kinetics of nucleophilic substitution on chloropyridazine systems:
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. | A more potent nucleophile can more effectively attack the electron-deficient carbon atom. |
| Leaving Group Ability | Better leaving groups (e.g., Cl⁻, Br⁻) result in faster reactions. | A more stable leaving group facilitates the departure from the Meisenheimer intermediate. |
| Solvent Polarity | Polar aprotic solvents often accelerate SNAr reactions. | These solvents can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. |
| Electron-withdrawing Groups | The presence of electron-withdrawing groups on the ring increases the reaction rate. | These groups stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy. |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |
Further experimental and computational kinetic studies are necessary to fully elucidate the reaction pathways and optimize the synthesis and functionalization of this compound for various applications.
Advanced Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to understanding its stability and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 5-Amino-6-chloropyridazine-4-carbonitrile, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry. mdpi.com This analysis reveals precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable energetic state.
Furthermore, DFT is instrumental in elucidating potential reaction mechanisms involving the pyridazine (B1198779) scaffold. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For instance, in nucleophilic substitution reactions, where the chlorine atom at the 6-position might be displaced, DFT can model the transition state and calculate the activation energy, thereby predicting the feasibility and kinetics of the reaction.
Table 1: Representative DFT-Calculated Properties for a Heterocyclic System
| Property | Calculated Value | Significance |
| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the molecule. |
| Dipole Moment | Varies (e.g., in Debye) | Provides insight into the molecule's polarity and intermolecular interactions. |
| Mulliken Atomic Charges | Varies for each atom | Shows the partial charge distribution across the molecule. |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyridazine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridazine ring, particularly near the chloro and cyano groups, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
Table 2: Illustrative FMO Analysis Data
| Orbital | Energy (eV) | Localization | Implied Reactivity |
| HOMO | -6.5 | Amino group, Pyridazine ring | Susceptible to electrophilic attack |
| LUMO | -1.2 | Pyridazine ring, Chloro and Cyano groups | Prone to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 | - | Indicates moderate chemical reactivity and stability |
Note: These energy values are hypothetical and serve to illustrate the principles of FMO analysis.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.orgresearchgate.net It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netchemrxiv.org
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyridazine ring and the amino group, signifying their potential to act as nucleophilic centers or hydrogen bond acceptors. utoronto.canih.gov In contrast, positive potential would be expected around the hydrogen atoms of the amino group and in the vicinity of the electron-withdrawing chloro and cyano groups, indicating these as potential electrophilic sites or hydrogen bond donors. nih.gov
Molecular Modeling of Interactions of Pyridazine Scaffolds
Molecular modeling techniques extend beyond the properties of an isolated molecule to explore its interactions with other molecules, which is particularly relevant in the context of medicinal chemistry and drug design.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnus.edu.sg In the context of drug discovery, this involves docking a ligand (like a derivative of the pyridazine scaffold) into the active site of a target protein.
For the this compound scaffold, docking studies can predict how it might interact with the amino acid residues of a protein's binding pocket. nih.gov Key interactions could include hydrogen bonding from the amino group or the pyridazine nitrogens, halogen bonding from the chlorine atom, and π-π stacking interactions involving the pyridazine ring. By understanding these binding modes, the scaffold can be optimized to enhance its affinity and selectivity for a particular biological target.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. kashanu.ac.ir
For the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with modifications at the amino, chloro, or cyano positions. The biological activity of these compounds would be experimentally determined, and then various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated. frontiersin.org Statistical methods are then used to build a model that correlates these descriptors with the observed activity. This model can then guide the design of new derivatives with potentially improved potency.
Table 3: Common Descriptors in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |
| Steric | Molecular weight, van der Waals volume | Size and shape of the molecule |
| Lipophilic | LogP | Hydrophobicity and membrane permeability |
| Topological | Connectivity indices | Atomic arrangement and branching |
Methodological Advancements in Computational Chemistry for Pyridazine Derivatives
The study of pyridazine derivatives has been significantly enhanced by advancements in computational chemistry. These theoretical methods provide profound insights into the electronic and structural properties of these molecules, which are crucial for understanding their reactivity, and potential biological activity. Techniques such as Density Functional Theory (DFT) have become central to investigating pyridazine compounds, allowing for the detailed exploration of structure-activity relationships and molecular properties before undertaking extensive experimental work. mdpi.com
Computational approaches are now routinely used to predict various chemical and biological properties. For instance, quantum chemical calculations are employed to study the relationship between the structure of pyridazine derivatives and their antioxidant activity. researchgate.net These studies often involve calculating parameters like bond dissociation enthalpies, ionization potentials, and proton affinities to understand the mechanisms of antioxidant action, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). researchgate.net Furthermore, computational models are instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new pyridazine-based compounds, which is a critical step in the drug discovery process. mdpi.com
Molecular docking simulations represent another key methodological advancement. This technique allows researchers to predict the binding orientation of pyridazine derivatives to the active sites of various biological targets, such as proteins and enzymes. mdpi.com These simulations provide valuable information on the intermolecular interactions that stabilize the ligand-protein complex, guiding the synthesis of more potent and selective molecules. mdpi.com The integration of DFT calculations with molecular docking studies offers a powerful synergistic approach to drug design, combining detailed electronic structure information with predictions of binding affinity and mode.
Recent research has focused on comparing and refining computational methods to improve the accuracy of predictions for pyridazine systems. Studies have systematically evaluated different levels of theory (like Hartree-Fock and Møller–Plesset perturbation theory) and various DFT functionals (such as B3LYP and M06-2X) with different basis sets to determine the most reliable approaches for calculating specific properties in both gas and solvent phases. researchgate.net These methodological investigations are crucial for establishing standardized, high-accuracy computational protocols for the future design and analysis of novel pyridazine derivatives.
The table below summarizes various computational methods and their applications in the study of pyridazine derivatives, as reported in recent literature.
| Computational Method | Basis Set | Software | Properties Investigated | Application/Insight | Reference |
| Density Functional Theory (DFT) | B3LYP/6-31++G(d,p) | Not Specified | Geometric structures, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps | Understanding chemical reactivity, active sites, and structure-biological property relationships. | mdpi.com |
| DFT, Hartree-Fock (HF), MP2 | 6-31+G(d,p), 6-31G(d,p) | Gaussian09 | Antioxidative properties (bond dissociation enthalpy, ionization potential, proton affinity), molecular descriptors. | Determining antioxidative capacity and the effects of different computational methods, basis sets, and solvents. | researchgate.net |
| DFT | M062X/6-311+Gdp | Gaussian09 | Antioxidant mechanisms (HAT, SPLET, SET-PT), HOMO-LUMO energy. | Analyzing the antioxidative capacity of various compounds. | researchgate.net |
| Molecular Docking | Not Specified | Not Specified | Binding interactions with bacterial proteins. | Comparing the activity of synthesized compounds against various bacterial targets. | mdpi.com |
| ADMET Prediction | Not Specified | Not Specified | Drug-likeness properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Investigating the potential of target compounds to be used as drugs. | mdpi.com |
Broader Academic Applications and Future Research Directions for Pyridazine Carbonitrile Scaffolds
Role as Key Intermediates and Building Blocks in Advanced Organic Synthesis
The unique arrangement of chloro, amino, and nitrile groups on the pyridazine (B1198779) ring makes compounds like 5-Amino-6-chloropyridazine-4-carbonitrile highly valuable starting materials in organic synthesis. These reactive sites provide multiple avenues for chemical modification, enabling the construction of more complex molecular architectures.
Pyridazine carbonitriles serve as foundational building blocks for creating a variety of condensed heterocyclic systems. The reactivity of the functional groups allows for intramolecular and intermolecular cyclization reactions, leading to the formation of polycyclic structures. For instance, alkylazinylcarbonitriles, a class to which this compound belongs, are utilized in the synthesis of compounds like pyrido-[3,4-c]-pyridazine-5-carbonitrile. researchgate.net The general strategy often involves leveraging the nitrile and an adjacent functional group to build a new fused ring.
A convenient strategy for synthesizing novel fused pyridazines starts from 1,3-diketones and employs a Diaza-Wittig reaction as a critical step. nih.gov This methodology allows for the creation of various biheterocyclic compounds. nih.gov Research has demonstrated the utility of alkylpyridazinyl carbonitriles in synthesizing a range of condensed pyridazinones. scilit.com The versatility of these building blocks is further highlighted by their use in creating diverse systems such as pyridofuro compounds and thienopyridines. researchgate.net The synthesis of these fused systems often capitalizes on the sequential reactivity of different sites on the initial pyridazine scaffold.
| Starting Scaffold Type | Fused System Synthesized | Key Reaction Type |
| Alkylazinylcarbonitriles | Pyrido-[3,4-c]-pyridazines | Cyclization |
| Pyridazinones | Pyridopyridazinediones | Condensation/Cyclization |
| 1,3-Diketones | Fused Pyridazines | Diaza-Wittig Reaction |
| Pyridine-3-carbonitrile | Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones | Condensation |
Modular synthesis is a powerful strategy for generating large collections of related molecules, known as chemical libraries, for applications in drug discovery and materials science. rsc.orgchemrxiv.org This approach involves assembling molecules from a set of interchangeable building blocks or modules. The distinct and orthogonally reactive functional groups of this compound make it an ideal scaffold for such modular approaches.
For example, the chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki coupling), the amino group can be acylated, alkylated, or used in condensation reactions, and the nitrile group can be hydrolyzed, reduced, or undergo cycloadditions. By systematically varying the reaction partners for each of these sites, a large and diverse library of pyridazine derivatives can be rapidly assembled. chemrxiv.org This parallel synthesis approach is essential for exploring structure-activity relationships, where the activities of library members can reveal crucial information despite not being easily correlated with structure initially. nih.gov The use of automated synthesis protocols can further accelerate the generation of these analogue libraries, expanding the accessible chemical space for medicinal chemistry programs. chemrxiv.org
Pyridazine Carbonitriles in Scaffold Design for Molecular Recognition Studies
The pyridazine core is not merely a passive framework but an active participant in molecular interactions, making it a valuable element in designing scaffolds for molecular recognition studies.
The pyridazine nucleus is increasingly recognized as a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.netnih.gov This term refers to molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment, capacity for hydrogen bonding, and ability to engage in π-π stacking interactions, are key to its function in molecular recognition. nih.gov
The two adjacent nitrogen atoms in the pyridazine ring are crucial, as they can act as hydrogen bond acceptors, a feature that distinguishes them from carbocyclic analogues like phenyl rings. rsc.orgblumberginstitute.org This bioisosteric replacement of a phenyl ring with a pyridazine ring can introduce new interaction possibilities with biological receptors, potentially leading to improved potency and selectivity. rsc.orgrsc.org The pyridazine scaffold is a key structural feature in many biologically active compounds with diverse pharmacological applications, including anticancer therapies. researchgate.netnih.gov Its incorporation into fused bi- or tricyclic systems has been a growing trend in the design of sophisticated bioactive molecules. rsc.orgnih.gov
To fully harness the potential of the pyridazine scaffold, medicinal chemists employ various strategies to explore chemical space and diversify the core structure. Chemical space refers to the vast number of possible molecules that could theoretically be created. Exploring this space efficiently is a major challenge that computational and synthetic methods aim to address. cecam.org
One key strategy is "scaffold hopping," where the core structure of a known active molecule is replaced with a different scaffold, like pyridazine, to discover novel compounds with similar or improved biological activity and better physicochemical properties. researchgate.netacs.org This approach, combined with the hybridization of the pyridazine ring with other known pharmacophoric groups, has led to the design of novel inhibitors for various biological targets. acs.org The goal of these diversification strategies is to move beyond the limitations of existing chemical databases, which are often biased, and to uncover novel molecular concepts. cecam.org By systematically modifying the substituents on the pyridazine ring, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a target. blumberginstitute.org
Contribution to the Development of Novel Organic Methodologies
The synthesis and modification of pyridazine carbonitriles often drive the development of new and improved synthetic methods. The pursuit of more efficient, selective, and environmentally friendly ways to produce these valuable compounds has led to innovations in catalysis and reaction design.
For example, the development of novel nanocatalysts has enabled the green and efficient synthesis of related heterocyclic carbonitriles, such as 5-amino-1H-pyrazole-5-carbonitriles. nih.gov These methods often feature mild reaction conditions, high yields, short reaction times, and the ability to recycle the catalyst, adhering to the principles of green chemistry. nih.govrsc.orgresearchgate.net The synthesis of 5-amino-pyrazole-4-carbonitrile derivatives has been achieved using various catalysts, including magnetically separable nanoparticles, which simplify product purification. nih.gov While these examples pertain to pyrazoles, the methodologies developed, such as multi-component reactions in eco-friendly solvents, are often transferable to the synthesis of other amino-heterocycle-carbonitriles, including pyridazine derivatives. The unique reactivity of the pyridazine system can also spur the creation of specific synthetic strategies, such as the Diaza-Wittig reaction used to build fused pyridazine systems, which represents an attractive and novel methodology for accessing previously unknown biheterocyclic compounds. nih.gov
Emerging Research Areas and Unexplored Reactivity in Halogenated Aminopyridazine Carbonitriles
The unique structural and electronic properties of halogenated aminopyridazine carbonitriles, such as this compound, position them as versatile scaffolds for significant advancements in organic synthesis and medicinal chemistry. While their role as building blocks is established, several emerging research areas are poised to unlock their full potential by exploring novel reactivity and applications.
Advanced Catalysis and Photochemistry:
A burgeoning field of research lies in the application of pyridazine derivatives in photoredox catalysis. acs.orgresearchgate.net These systems use visible light to initiate single-electron transfer processes, enabling the construction of complex chemical bonds under mild conditions. acs.orgmdpi.com The electron-deficient nature of the pyridazine ring, further modulated by the chloro, amino, and carbonitrile substituents, suggests that scaffolds like this compound could be developed into novel organocatalysts. Future research may focus on designing pyridazine-based photoredox catalysts where the electronic properties are finely tuned to achieve specific oxidative or reductive cycles. researchgate.netmdpi.com Furthermore, the development of pyridazine N-oxides as photoactivatable precursors for reactive oxygen species opens another frontier. nih.gov Investigating the photoinduced reactivity of halogenated aminopyridazine carbonitriles could lead to new methods for site-selective oxidation or the generation of novel reactive intermediates for synthetic applications. nih.gov
Table 1: Research Findings in Pyridazine Chemistry
| Research Area | Key Findings | Potential Future Direction |
|---|---|---|
| Photoredox Catalysis | Pyridazine derivatives show potential as bimodal photoredox catalysts. researchgate.net Pyridazine N-oxides can be photoactivated to generate reactive oxygen species. nih.gov | Development of tailored halogenated aminopyridazine carbonitrile photocatalysts for specific organic transformations. |
| C-H Functionalization | Palladium-catalyzed C-H arylation of pyridazines has been demonstrated, overcoming challenges from Lewis basic nitrogen atoms. nih.gov | Designing new catalytic systems for regioselective C-H functionalization of the electron-deficient pyridazine core, enabling late-stage modification. |
| Medicinal Chemistry | The halogen atom can form halogen bonds, improving ligand-target interactions and metabolic stability. nih.govnih.gov | Use of the this compound scaffold to design targeted covalent inhibitors or PROTACs, leveraging the chloro group for binding or as a reactive handle. |
| Novel Synthetic Methods | Inverse electron-demand aza-Diels-Alder reactions provide efficient, metal-free access to pyridazine derivatives. organic-chemistry.org | Exploring the participation of the nitrile and chloro-substituents in novel multicomponent or cycloaddition reactions to rapidly build molecular complexity. |
Next-Generation C-H Functionalization:
Direct C-H functionalization is a powerful tool for molecular editing, allowing for the addition of new functional groups without pre-activation. rsc.org The pyridine (B92270) nucleus, however, presents significant challenges due to its electron-poor nature and the coordinating ability of the ring nitrogens, which can deactivate catalysts. nih.govrsc.org Recent advances have shown that palladium-catalyzed C-H arylation of pyridazine-based systems is possible, overriding the typical chelation-directed reactivity. nih.gov A major future research direction will be the development of novel catalytic systems that can selectively functionalize the C-H bonds of the halogenated aminopyridazine core. Unlocking this reactivity would enable the late-stage diversification of complex molecules, providing rapid access to libraries of analogues for structure-activity relationship studies in drug discovery.
Unexplored Reactivity and Applications in Medicinal Chemistry:
The chloro-substituent on the pyridazine ring is a versatile handle for various cross-coupling reactions. While standard methodologies are known, there is significant room to explore more advanced and unconventional catalytic cycles. This includes developing novel metal-free coupling strategies or reactions that proceed under biocompatible conditions. organic-chemistry.org
In medicinal chemistry, the role of halogen atoms is increasingly appreciated for their ability to form halogen bonds and modulate pharmacokinetic properties. nih.govnih.govmdpi.com The specific arrangement of the amino, chloro, and nitrile groups on the pyridazine scaffold presents unexplored opportunities for designing highly specific therapeutic agents. For instance, this scaffold could serve as a core for developing targeted covalent inhibitors, where the chloro-group acts as a mild electrophile to react with a nucleophilic residue (like cysteine) in a protein active site. nih.gov Another promising avenue is the incorporation of this scaffold into Proteolysis Targeting Chimeras (PROTACs), where the pyridazine core could serve as a novel, rigid linker or as a warhead for binding to a target protein, with the chloro-substituent providing a vector for attaching the E3 ligase-recruiting element. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Q. What advanced techniques validate the compound’s tautomeric forms in solution?
- Methodological Answer : Use variable-temperature NMR to detect tautomeric equilibria. IR spectroscopy in different solvents (e.g., DMSO vs. CDCl₃) identifies shifts in –NH₂ and –C≡N stretches. Complement with X-ray crystallography to compare solid-state vs. solution-phase structures .
Data Analysis and Contradiction Resolution
- Handling Conflicting Crystallographic Data : When SHELXL-refined structures disagree with spectroscopic data (e.g., bond lengths), re-examine diffraction data for twinning or disorder. Use Olex2 or PLATON to validate hydrogen bonding networks and thermal ellipsoids .
- Resolving Synthetic Yield Discrepancies : Compare reaction conditions (catalyst loading, solvent purity) across studies. Replicate low-yield protocols with inert atmosphere (glovebox) to exclude moisture/oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
